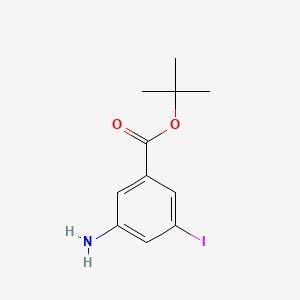
tert-butyl3-amino-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl3-amino-5-iodobenzoate: is an organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a tert-butyl group, an amino group, and an iodine atom attached to a benzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-amino-5-iodobenzoate typically involves the iodination of tert-butyl3-amino benzoate. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl3-amino-5-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substituted benzoates with different functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl3-amino-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl3-amino-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl3-amino-4-iodobenzoate
- tert-butyl3-amino-2-iodobenzoate
- tert-butyl3-amino-5-bromobenzoate
Uniqueness: tert-butyl3-amino-5-iodobenzoate is unique due to the specific position of the iodine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNGHMQVPTVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B6605798.png)
![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)
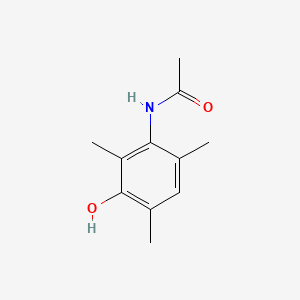
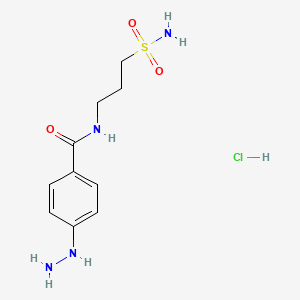
![tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B6605822.png)
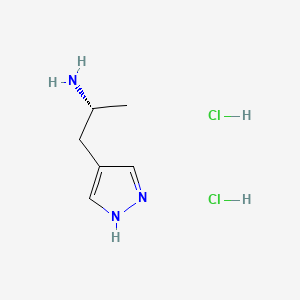
![1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid](/img/structure/B6605842.png)
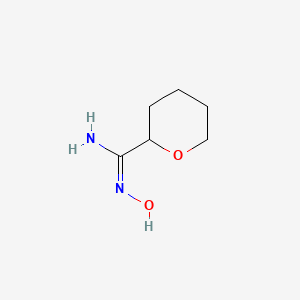

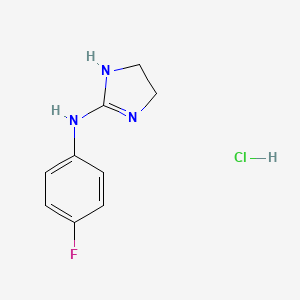
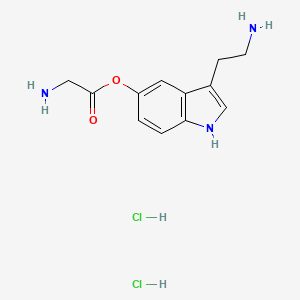
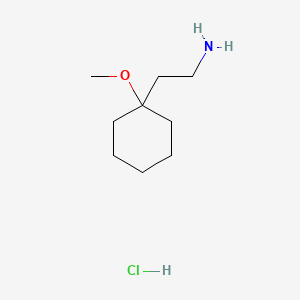
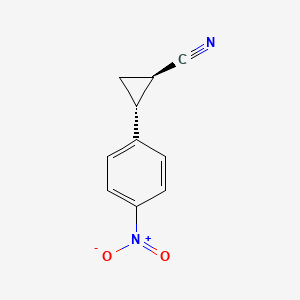
![ethyl 3-oxa-7-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene-5-carboxylate](/img/structure/B6605921.png)
